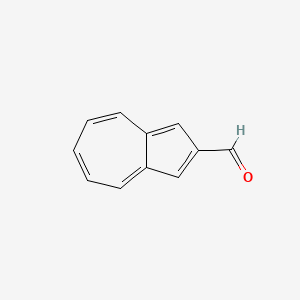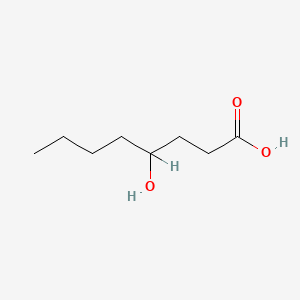![molecular formula C17H18O2 B3057291 4-[1-(4-hydroxyphenyl)cyclopentyl]phenol CAS No. 788-57-8](/img/structure/B3057291.png)
4-[1-(4-hydroxyphenyl)cyclopentyl]phenol
描述
. This compound is significant in the field of polymer science due to its unique structure, which imparts desirable properties to the polymers it forms.
准备方法
Synthetic Routes and Reaction Conditions
4-[1-(4-hydroxyphenyl)cyclopentyl]phenol is synthesized from dicyclopentadiene through a series of chemical reactions. The process begins with the Diels-Alder reaction of two cyclopentadiene molecules to form dicyclopentadiene. This intermediate undergoes further reactions to produce this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves the nucleophilic substitution of bisphenol CP with p-fluoronitrobenzene, followed by the hydrogenation of the resulting dinitro compound . This method ensures high yield and purity, making it suitable for large-scale production.
化学反应分析
Types of Reactions
4-[1-(4-hydroxyphenyl)cyclopentyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclopentyl derivatives.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclopentyl derivatives.
Substitution: Alkylated or acylated phenolic compounds.
科学研究应用
4-[1-(4-hydroxyphenyl)cyclopentyl]phenol has diverse applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polyimides and other high-performance polymers.
Biology: Investigated for its potential as a biomaterial due to its biocompatibility.
Medicine: Explored for drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials with enhanced mechanical and thermal properties.
作用机制
The mechanism of action of 4-[1-(4-hydroxyphenyl)cyclopentyl]phenol involves its interaction with various molecular targets. The hydroxyl groups on the phenolic rings can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The cyclopentyl group provides steric hindrance, affecting the compound’s overall behavior in chemical reactions .
相似化合物的比较
Similar Compounds
Bisphenol A: Another widely used polymer intermediate with two phenolic hydroxyl groups.
Bisphenol S: Similar structure but with a sulfone group instead of a cyclopentyl group.
Bisphenol F: Contains a methylene bridge between the phenolic rings instead of a cyclopentyl group.
Uniqueness
4-[1-(4-hydroxyphenyl)cyclopentyl]phenol is unique due to the presence of the cyclopentyl group, which imparts distinct mechanical and thermal properties to the polymers it forms. This makes it particularly valuable in applications requiring high-performance materials .
属性
IUPAC Name |
4-[1-(4-hydroxyphenyl)cyclopentyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c18-15-7-3-13(4-8-15)17(11-1-2-12-17)14-5-9-16(19)10-6-14/h3-10,18-19H,1-2,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVCSFQRAXVPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90229309 | |
| Record name | Phenol, 4,4'-cyclopentylidenedi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
788-57-8 | |
| Record name | 4,4′-Cyclopentylidenebis[phenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=788-57-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4,4'-cyclopentylidenedi- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000788578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC59802 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4,4'-cyclopentylidenedi- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![{3-[(Oxiran-2-yl)methoxy]propyl}silane](/img/structure/B3057215.png)
![2-[2-(Benzyloxy)ethyl]propane-1,3-diol](/img/structure/B3057216.png)







![2,2'-[Methylenebis(oxy)]dianiline](/img/structure/B3057227.png)

